molecular formula C18H27N3O2 B13082283 tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate CAS No. 1260676-73-0

tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate

Cat. No.: B13082283
CAS No.: 1260676-73-0
M. Wt: 317.4 g/mol
InChI Key: VDZUIBYNQIFYEA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H29N3O2. It is a derivative of piperazine and tetrahydroquinoline, which are both important scaffolds in medicinal chemistry. This compound is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced piperazine compounds, and substituted piperazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-4-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-2-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1260676-73-0

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)15-7-6-14-5-4-8-19-16(14)13-15/h6-7,13,19H,4-5,8-12H2,1-3H3

InChI Key

VDZUIBYNQIFYEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(CCCN3)C=C2

Origin of Product

United States

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